molecular formula C20H8Br2O2 B046244 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione CAS No. 853234-57-8

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione

Cat. No.: B046244
CAS No.: 853234-57-8
M. Wt: 440.1 g/mol
InChI Key: PFFSYBJLQOJRQU-UHFFFAOYSA-N
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Description

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione is an organic compound with the molecular formula C20H8Br2O2. It is a solid that typically appears as an orange to brown to dark red powder or crystal . This compound is notable for its applications in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione typically involves the bromination of indeno[1,2-b]fluorene-6,12-dione. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 8 positions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane (DCM) or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted indeno[1,2-b]fluorene-6,12-dione derivatives, while oxidation and reduction reactions can modify the carbonyl groups or the bromine atoms.

Mechanism of Action

The mechanism by which 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione exerts its effects is primarily related to its electronic structure. The bromine atoms and the conjugated system of the indeno[1,2-b]fluorene core influence its electronic properties, making it suitable for use in electronic devices. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, facilitating charge transport and electronic transitions .

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-b]fluorene-6,12-dione: The parent compound without bromine substitution.

    2,8-Dichloroindeno[1,2-b]fluorene-6,12-dione: A similar compound with chlorine atoms instead of bromine.

    2,8-Diiodoindeno[1,2-b]fluorene-6,12-dione: A similar compound with iodine atoms instead of bromine.

Uniqueness

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione is unique due to the presence of bromine atoms, which enhance its reactivity and electronic properties compared to its non-brominated or differently halogenated analogs. This makes it particularly valuable in the synthesis of advanced materials for electronic applications .

Properties

IUPAC Name

2,8-dibromoindeno[1,2-b]fluorene-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br2O2/c21-9-1-3-11-13-7-18-14(8-17(13)19(23)15(11)5-9)12-4-2-10(22)6-16(12)20(18)24/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFSYBJLQOJRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=CC4=C(C=C23)C(=O)C5=C4C=CC(=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479174
Record name 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853234-57-8
Record name 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione influence its self-assembly on a gold surface?

A1: [] This molecule forms highly ordered arrays on a gold (111) surface driven by a combination of hydrogen and halogen bonding. Specifically, four O ⋅⋅⋅ H hydrogen bonds and one Br ⋅⋅⋅ Br halogen bond per molecule dictate the arrangement. This leads to the formation of "alternating-tread stair" structures within monolayer islands, exhibiting significant shape anisotropy. [] Interestingly, while bulk layers tend to favor mixed chiral structures, these molecules segregate into homochiral domains on the gold surface. [] This suggests potential for chiral separation applications.

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